The Benzoxaborole Chemotype: A Technical Guide to 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol
The Benzoxaborole Chemotype: A Technical Guide to 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol
Executive Summary
The emergence of cyclic hemiboronic acids has fundamentally shifted the landscape of medicinal chemistry, catalysis, and materials science. Among these, 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 174671-51-3) serves as a foundational building block and an essential chemotype in the development of novel therapeutics (). By leveraging the unique Lewis acidity of the boron atom, benzoxaboroles can form reversible covalent adducts with cis-diols under physiological conditions. This whitepaper provides a rigorous examination of the physicochemical properties, mechanism of action (MoA), and validated experimental methodologies for the synthesis and characterization of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol.
Physicochemical Profiling and Structural Causality
The pharmacological utility of 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol is intrinsically linked to its molecular architecture. Unlike acyclic phenylboronic acids, the incorporation of the boron atom into a five-membered oxaborole ring significantly lowers its pKa, enhancing its Lewis acidity at physiological pH (pH 7.4) (1)[1]. The bromine substituent at the 5-position serves a dual purpose: it acts as an electron-withdrawing group that further tunes the electronic environment of the boron center, and it provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) in drug library synthesis.
Quantitative Chemical Data
The foundational properties of the compound are summarized below (2)[2]:
| Property | Value |
| Chemical Name | 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol |
| CAS Number | 174671-51-3 |
| Molecular Formula | C7H6BBrO2 |
| Molecular Weight | 212.84 g/mol |
| Synonyms | 5-bromobenzo[c][1,2]oxaborol-1(3H)-ol |
| Structural Class | Cyclic Hemiboronic Acid |
Mechanism of Action: Target Engagement via Reversible Covalency
The primary mechanism of action for benzoxaborole-derived drugs (such as tavaborole and ganfeborole) involves the inhibition of aminoacyl-tRNA synthetases (e.g., LeuRS) (3)[3]. The oxaborole moiety acts as an electrophilic warhead that selectively targets the 2',3'-cis-diol of the terminal adenosine on tRNA.
Causality of Binding: The complexation is an associative mechanism. It initiates with the dehydrative substitution of the boranol hydroxyl group by the first alcohol of the diol, followed by a rapid cyclization that releases a water molecule to form a stable, anionic spiro-boronate complex (1)[1]. This traps the tRNA in the enzyme's editing site, halting protein synthesis (4)[4].
Diagram 1: Associative mechanism of benzoxaborole binding to cis-diols to form inhibitory adducts.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol
The synthesis relies on a precise sequence of halogenation, borylation, and cyclization, starting from 4-bromo-2-methylaniline (5)[5].
Step-by-Step Methodology:
-
Sandmeyer Reaction: Convert 4-bromo-2-methylaniline to 4-bromo-2-methyliodobenzene using sodium nitrite and potassium iodide in acidic conditions.
-
Lithiation & Borylation: Dissolve the intermediate in anhydrous THF at -78°C. Add n-butyllithium dropwise to facilitate halogen-metal exchange at the iodine site (selectivity driven by the weaker C-I bond vs. C-Br). Quench with triisopropyl borate, then acidify to yield 4-bromo-2-methylphenylboronic acid.
-
Radical Bromination: React the boronic acid with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in carbon tetrachloride. Causality: NBS provides a steady, low concentration of Br₂ radicals, selectively targeting the weaker benzylic C-H bonds without causing electrophilic aromatic substitution (5)[5].
-
Hydrolysis & Cyclization: Treat the resulting bromomethyl intermediate with aqueous NaOH to hydrolyze the benzylic bromide to a hydroxyl group. Subsequent acidification with HCl drives the dehydrative cyclization. Causality: The low pH protonates the leaving group, shifting the equilibrium toward the thermodynamically stable 5-membered oxaborole ring.
-
System Validation: Confirm successful cyclization via ¹H NMR (DMSO-d6). A valid synthesis must show the diagnostic benzylic CH₂ protons as a distinct singlet at ~4.9–5.0 ppm, and the boronic acid OH as a broad singlet near 9.2 ppm.
Diagram 2: Step-by-step synthetic workflow for 5-bromo-1,3-dihydro-2,1-benzoxaborol-1-ol.
Protocol 2: Target Engagement Validation via Isothermal Titration Calorimetry (ITC)
To validate the biological binding properties of the synthesized compound, ITC is utilized to measure the dissociation constant (Kd) with adenosine. Causality: ITC is selected over fluorescence assays because benzoxaborole binding does not inherently produce a fluorogenic shift; ITC provides direct, label-free thermodynamic parameters (ΔH, ΔS) (6)[6].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a physiologically relevant buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: The complexation mechanism is highly pH-dependent; matching physiological pH ensures the formation of the anionic diol complex.
-
Sample Preparation: Dissolve the benzoxaborole in DMSO, then dilute into the buffer (final DMSO < 2%). Prepare adenosine in the exact same buffer to eliminate heat-of-dilution artifacts.
-
Titration Execution: Load the benzoxaborole solution into the sample cell and the adenosine into the injection syringe. Causality: Reversing this setup can lead to precipitation issues due to the lipophilic nature of the brominated aromatic ring.
-
System Validation: Fit the integrated heat data to a one-site binding model. A successful validation must yield a sigmoidal binding isotherm with a calculated Kd in the low millimolar range (e.g., ~1.0 - 2.2 mM for native adenosine), confirming functional target engagement before advancing to complex cellular assays (6)[6].
References
-
Chemsrc - CAS#:174671-51-3 | 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol. Available at:[Link][2]
-
Google Patents - US5880188A - Oxaboroles and salts thereof, and their use as biocides. Available at:[5]
-
ACS Publications - Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews. Available at:[Link][1]
-
NIH PMC - Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase. Available at:[Link][6]
-
OSTI - Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase. Available at:[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS#:174671-51-3 | 5-Bromo-1,3-dihydro-2,1-benzoxaborol-1-ol | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. US5880188A - Oxaboroles and salts thereof, and their use as biocides - Google Patents [patents.google.com]
- 6. Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
